N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
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Overview
Description
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenethyl group, a pyridylpiperazine moiety, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with a suitable acylating agent to form the corresponding amide. The pyridylpiperazine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the pentanamide chain through a series of condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the piperazine moiety.
Scientific Research Applications
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the production of transforming growth factor β1 (TGF-β1), which plays a role in inflammatory and fibrotic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
N-(3,4-Dimethoxyphenethyl)benzamide: A related compound with potential biological activities.
TJN-331: An inhibitor of TGF-β1 production with structural similarities.
Uniqueness
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of a dimethoxyphenethyl group, a pyridylpiperazine moiety, and a pentanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H32N4O4 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C24H32N4O4/c1-31-20-10-9-19(18-21(20)32-2)11-13-26-23(29)7-5-8-24(30)28-16-14-27(15-17-28)22-6-3-4-12-25-22/h3-4,6,9-10,12,18H,5,7-8,11,13-17H2,1-2H3,(H,26,29) |
InChI Key |
VKWHIQBPJKJEQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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